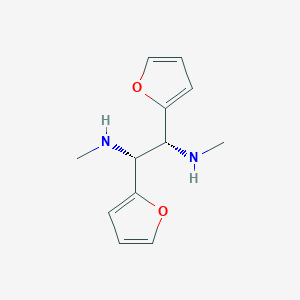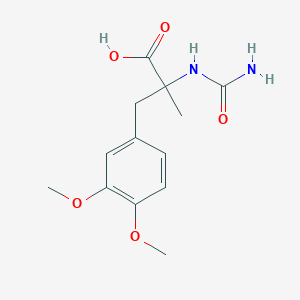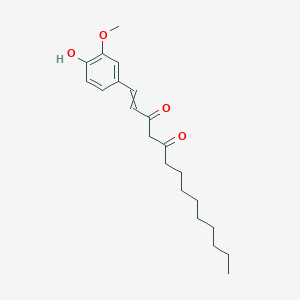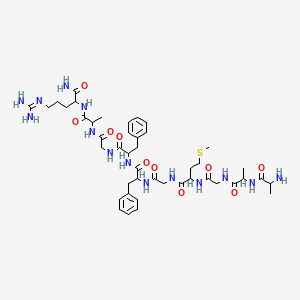
Neuropeptide Y (3-36), human
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuropeptide Y (3-36), human, is a metabolite of neuropeptide Y generated by dipeptidyl peptidase-4. It is a selective Y2 receptor agonist, effectively reducing the release of norepinephrine via the Y2 receptor . Neuropeptide Y is a 36-amino acid peptide widely distributed in the central and peripheral nervous systems, involved in various physiological processes such as food intake, energy metabolism, and emotional expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide Y (3-36) involves the cleavage of neuropeptide Y by dipeptidyl peptidase-4. The synthetic procedure for the preparation of neuropeptide Y (3-36) includes the use of a precursor peptide, which is then processed to yield the desired fragment .
Industrial Production Methods: Industrial production of neuropeptide Y (3-36) typically involves recombinant DNA technology, where the gene encoding the precursor peptide is inserted into a suitable expression system, such as bacteria or yeast. The expressed peptide is then purified and processed to obtain neuropeptide Y (3-36).
化学反応の分析
Types of Reactions: Neuropeptide Y (3-36) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of neuropeptide Y (3-36), while reduction may yield reduced derivatives.
科学的研究の応用
Neuropeptide Y (3-36) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide chemistry and reactions.
Biology: Investigated for its role in regulating food intake, energy metabolism, and emotional expression.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
Neuropeptide Y (3-36) exerts its effects by binding to the Y2 receptor, a G-protein coupled receptor. This binding inhibits the release of norepinephrine and other neurotransmitters, leading to various physiological effects such as reduced food intake and modulation of emotional responses . The molecular targets and pathways involved include the central and peripheral nervous systems, where neuropeptide Y (3-36) interacts with specific receptors to regulate various biological processes .
類似化合物との比較
Neuropeptide Y (3-36) is structurally similar to other peptides in the neuropeptide Y family, including:
Peptide YY (PYY): Shares structural similarities and is involved in regulating food intake and energy metabolism.
Pancreatic Polypeptide (PP): Also shares structural similarities and is involved in regulating pancreatic functions and appetite.
Uniqueness: Neuropeptide Y (3-36) is unique in its selective agonism of the Y2 receptor, which distinguishes it from other peptides in the neuropeptide Y family. This selective binding allows it to specifically modulate the release of norepinephrine and other neurotransmitters, leading to distinct physiological effects .
特性
分子式 |
C175H269N53O54S |
|---|---|
分子量 |
4011 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C175H269N53O54S/c1-15-85(7)136(166(277)220-118(73-128(179)237)157(268)212-113(67-84(5)6)160(271)224-137(86(8)16-2)167(278)225-138(91(13)231)168(279)208-105(30-22-61-194-175(188)189)145(256)206-107(50-53-127(178)236)150(261)204-103(28-20-59-192-173(184)185)146(257)210-111(139(181)250)68-92-34-42-97(232)43-35-92)223-161(272)116(71-95-40-48-100(235)49-41-95)215-156(267)117(72-96-78-190-82-196-96)216-148(259)104(29-21-60-193-174(186)187)205-153(264)112(66-83(3)4)211-142(253)88(10)198-162(273)123(81-230)222-155(266)115(70-94-38-46-99(234)47-39-94)214-154(265)114(69-93-36-44-98(233)45-37-93)213-147(258)102(27-19-58-191-172(182)183)202-140(251)87(9)197-144(255)109(56-65-283-14)207-158(269)120(76-134(246)247)218-151(262)108(52-55-132(242)243)203-141(252)89(11)199-164(275)125-32-24-62-226(125)169(280)90(12)200-152(263)119(75-133(244)245)217-149(260)106(51-54-131(240)241)201-130(239)79-195-163(274)124-31-23-63-227(124)171(282)122(74-129(180)238)221-159(270)121(77-135(248)249)219-165(276)126-33-25-64-228(126)170(281)110(26-17-18-57-176)209-143(254)101(177)80-229/h34-49,78,82-91,101-126,136-138,229-235H,15-33,50-77,79-81,176-177H2,1-14H3,(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,274)(H,197,255)(H,198,273)(H,199,275)(H,200,263)(H,201,239)(H,202,251)(H,203,252)(H,204,261)(H,205,264)(H,206,256)(H,207,269)(H,208,279)(H,209,254)(H,210,257)(H,211,253)(H,212,268)(H,213,258)(H,214,265)(H,215,267)(H,216,259)(H,217,260)(H,218,262)(H,219,276)(H,220,277)(H,221,270)(H,222,266)(H,223,272)(H,224,271)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t85-,86-,87-,88-,89-,90-,91+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,136-,137-,138-/m0/s1 |
InChIキー |
QQOBHTXYNMYKOL-DSXOWAILSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt](/img/structure/B13386593.png)
![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)

![1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B13386607.png)

![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)


![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)

![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
